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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

Cat. No.: B081109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also

known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers,

presents available physicochemical data, and outlines detailed experimental protocols for its

synthesis and rearrangement.

Structural Formula and Core Compound
[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula C₁₀H₁₂O and a

molecular weight of 148.21 g/mol . The structure consists of a phenyl group linked via an ether

oxygen to a trans-configured but-2-ene chain.

IUPAC Name: [(2E)-2-butenyloxy]benzene

Common Name: (E)-Crotyl phenyl ether

Molecular Formula: C₁₀H₁₂O

CAS Number: 14309-16-1

SMILES: C\C=C\COC1=CC=CC=C1

Structure:
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(Structure of [(2E)-2-butenyloxy]benzene)

Isomers of [(2E)-2-butenyloxy]benzene
The molecular formula C₁₀H₁₂O accommodates a wide variety of structural and geometric

isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other

oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of

this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic

pathways, and structure-activity relationships.

Key Isomers Include:

Geometric Isomer: [(2Z)-2-butenyloxy]benzene (cis-crotyl phenyl ether) - Differs in the

stereochemistry of the double bond.

Positional Isomers (Ether):

(But-3-en-1-yloxy)benzene

(1-Methylallyloxy)benzene

Estragole (4-allyl-1-methoxybenzene) - A naturally occurring isomer with a different

arrangement of atoms.

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) - A widely used flavoring agent.[1]

Functional Group Isomers (Phenols):

ortho-(1-Methylallyl)phenol

ortho-(But-2-en-1-yl)phenol - The product of the Claisen rearrangement of [(2E)-2-

butenyloxy]benzene.

Functional Group Isomers (Ketones/Aldehydes):

Benzylacetone (4-phenylbutan-2-one)

Butyrophenone (1-phenylbutan-1-one)
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Cuminaldehyde (4-isopropylbenzaldehyde)

Quantitative Physicochemical Data
Experimental physicochemical data for [(2E)-2-butenyloxy]benzene is not readily available in

common databases. The following table summarizes known quantitative data for several of its

important C₁₀H₁₂O isomers to provide a comparative reference.

Compound
Name

Isomer Type
Boiling Point
(°C)

Density (g/mL)
Refractive
Index (n20/D)

[(2E)-2-

butenyloxy]benz

ene

Core Compound
Data not

available

Data not

available

Data not

available

Estragole Positional (Ether) 215-216[2] 0.965 @ 25°C[2] 1.521[2]

trans-Anethole Positional (Ether) 234-236[1][3]
0.983-0.988 @

25°C[1]
1.557-1.561[3]

2-Allylphenol*
Functional

(Phenol)
220-222[4] 1.02 @ 25°C[5] 1.545[4]

4-Phenyl-1-

butene

Functional

(Alkene)
175-177 0.88 @ 25°C 1.507

*Note: 2-Allylphenol (C₉H₁₀O) is the rearrangement product of allyl phenyl ether, not crotyl

phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

Experimental Protocols
Synthesis of [(2E)-2-butenyloxy]benzene via Williamson
Ether Synthesis
This protocol describes the Sₙ2 reaction between sodium phenoxide and (E)-1-bromo-2-butene

(crotyl bromide).

Materials:
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Phenol

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

(E)-1-bromo-2-butene (Crotyl bromide)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),

dissolve phenol (1.0 eq.) in anhydrous DMF.

Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Alternatively,

an aqueous solution of NaOH can be used with a phase-transfer catalyst.

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases,

indicating the formation of sodium phenoxide.

Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2-

butene (1.05 eq.) dropwise via a syringe.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory

funnel and extract three times with diethyl ether.
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Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

pure [(2E)-2-butenyloxy]benzene.

Isomerization via Aromatic Claisen Rearrangement
This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its

corresponding ortho-allyl phenol isomer.

Materials:

[(2E)-2-butenyloxy]benzene

High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

Round-bottom flask, reflux condenser, heating mantle, thermometer

Toluene

Aqueous hydrochloric acid (HCl, 10%)

Aqueous sodium hydroxide (NaOH, 10%)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in

N,N-diethylaniline (or another suitable high-boiling solvent).

Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert

atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-
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MS.

Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a

separatory funnel.

Wash the organic solution with 10% HCl to remove the N,N-diethylaniline solvent.

Extract the organic layer with 10% NaOH solution. The phenolic product will move into the

aqueous basic layer, leaving non-phenolic impurities in the organic layer.

Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl.

Extract the acidified aqueous layer three times with diethyl ether.

Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-

1-yl)phenol product.

Purification: Purify the product via flash column chromatography or distillation under reduced

pressure.

Mandatory Visualizations
Logical and Synthetic Pathways
The following diagrams illustrate the key synthetic and rearrangement pathways discussed in

this guide.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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